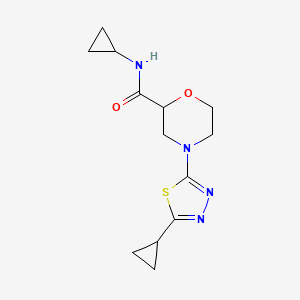![molecular formula C16H15ClF4N4 B12266108 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12266108.png)
4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors under specific conditions.
Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine ring in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents at the chloro and fluoro positions.
Scientific Research Applications
4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways.
Biochemistry: The compound is used in biochemical assays to study its interactions with enzymes and other proteins.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These effects are mediated through its binding to specific proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine: This compound has a similar structure but lacks the trifluoromethyl group.
Triazole-Pyrimidine Hybrids: These compounds have similar pharmacological properties and are studied for their neuroprotective and anti-inflammatory effects.
The unique combination of the piperazine and pyrimidine rings, along with the specific substituents, makes this compound a distinct and valuable compound in scientific research.
Properties
Molecular Formula |
C16H15ClF4N4 |
|---|---|
Molecular Weight |
374.76 g/mol |
IUPAC Name |
4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H15ClF4N4/c17-12-2-1-3-13(18)11(12)9-24-4-6-25(7-5-24)15-8-14(16(19,20)21)22-10-23-15/h1-3,8,10H,4-7,9H2 |
InChI Key |
JOJYFGJKUUJZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)

![3-methyl-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12266056.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266058.png)
![4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266059.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)

![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B12266068.png)
![methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12266073.png)
![N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12266077.png)
![N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12266083.png)
![5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12266084.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12266088.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12266096.png)
